2-エトキシ-6-フルオロピリジン

説明

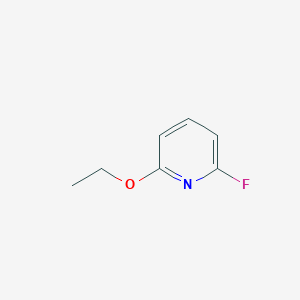

2-Ethoxy-6-fluoropyridine is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Ethoxy-6-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-6-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学合成

2-エトキシ-6-フルオロピリジンは、ライフサイエンス、マテリアルサイエンス、化学合成、クロマトグラフィー、分析研究など、さまざまな研究分野で使用されている化合物です . ユニークな構造と性質を持つことから、より複雑な化学化合物の合成における重要な構成要素となっています .

フッ素化ピリジン類の製造

フッ素化ピリジン類は、芳香環に強い電子求引性置換基が存在するため、興味深く独特な物理的、化学的、生物学的性質を持つ化合物群です . 2-エトキシ-6-フルオロピリジンは、これらのフッ素化ピリジンの合成に使用されています . 例えば、2-、3-、4-フルオロピリジン、ジ-、トリ-、ポリフルオロピリジン、パーフルオロアルキルピリジンの製造に使用されています .

医学研究

2-エトキシ-6-フルオロピリジンは、医学研究、特に新薬開発においても使用されています . 例えば、さまざまな生物学的用途における潜在的な画像化剤として注目されている、F-18置換ピリジンの合成に使用されています .

作用機序

Target of Action

The primary target of 2-Ethoxy-6-fluoropyridine is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 2-Ethoxy-6-fluoropyridine compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2-Ethoxy-6-fluoropyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of 2-Ethoxy-6-fluoropyridine’s action is the formation of a new Pd–C bond through oxidative addition and the transfer of formally nucleophilic organic groups from boron to palladium through transmetalation . These processes enable the Suzuki–Miyaura cross-coupling reaction, leading to the formation of new carbon–carbon bonds .

Action Environment

The action of 2-Ethoxy-6-fluoropyridine is influenced by various environmental factors. The success of the Suzuki–Miyaura cross-coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of the organoboron reagents used in the reaction, which are generally environmentally benign, also plays a crucial role . .

生物活性

2-Ethoxy-6-fluoropyridine (CAS Number: 858675-60-2) is a pyridine derivative characterized by an ethoxy group and a fluorine atom attached to the pyridine ring. Its molecular formula is . This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a candidate for drug development due to its biological activity.

Anticancer Properties

Research indicates that 2-ethoxy-6-fluoropyridine and its derivatives may function as inhibitors in various biological pathways, particularly those associated with cancer. Preliminary studies suggest that it could interact with specific receptors or enzymes involved in cancer progression, making it a candidate for further pharmacological investigation.

Case Study: Cytotoxicity Assays

In vitro studies have been conducted to evaluate the cytotoxic effects of fluorinated compounds similar to 2-ethoxy-6-fluoropyridine. For instance, compounds tested against breast cancer cell lines (SK-BR-3 and MCF-7) showed varying degrees of anti-proliferative activity, indicating that structural modifications can significantly influence their effectiveness .

Antimicrobial Activity

2-Ethoxy-6-fluoropyridine has also been investigated for its antimicrobial properties. Initial findings suggest that it may exhibit activity against various bacterial strains, although detailed studies are still required to elucidate its full spectrum of antimicrobial effects.

While specific mechanisms of action for 2-ethoxy-6-fluoropyridine have not been fully elucidated, it is hypothesized that the presence of the fluorine atom enhances its binding affinity to target proteins, potentially modulating their activity. This is a common trait observed in many fluorinated compounds, which often exhibit increased lipophilicity and altered pharmacokinetic profiles .

Comparative Analysis

The following table summarizes structural comparisons of 2-ethoxy-6-fluoropyridine with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoropyridine | Fluorine at position 2 | Simpler structure; lacks ethoxy group |

| 6-Ethoxypyridine | Ethoxy at position 6 | Does not contain fluorine |

| 3-Ethoxy-4-fluoropyridine | Ethoxy at position 3 and fluorine at 4 | Different substitution pattern |

| 2-Ethoxy-5-fluoropyridine | Ethoxy at position 2 and fluorine at 5 | Similar but with different fluorination |

This comparison highlights the diverse reactivities and potential applications based on substitution patterns.

Synthesis Methods

The synthesis of 2-ethoxy-6-fluoropyridine can be achieved through various methods including nucleophilic substitution reactions. The synthesis routes often involve starting materials that are readily available and can be modified to introduce the ethoxy and fluorine substituents effectively .

Future Directions

Ongoing research is focused on exploring the interactions of 2-ethoxy-6-fluoropyridine with biological targets. Studies are needed to confirm its efficacy in vivo and to better understand its pharmacological profiles. Additionally, investigations into its derivatives may yield compounds with enhanced biological activities suitable for therapeutic applications.

特性

IUPAC Name |

2-ethoxy-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGOSKSBPYONOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698538 | |

| Record name | 2-Ethoxy-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858675-60-2 | |

| Record name | 2-Ethoxy-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。